5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide
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Overview
Description
5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that have significant importance in medicinal chemistry due to their diverse biological activities
Preparation Methods
The synthesis of 5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like ethanol. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . In the context of its anti-inflammatory and anticancer properties, the compound may act by modulating signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide can be compared with other thiophene derivatives such as:
2-substituted thiophenes: These compounds, like suprofen, are known for their anti-inflammatory properties.
3-substituted thiophenes: Compounds like articaine, which is used as a dental anesthetic, exhibit different pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
1466111-91-0 |
---|---|
Molecular Formula |
C9H11N3OS |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C9H11N3OS/c1-3-12-9(13)7-5(2)6(4-10)8(11)14-7/h3,11H2,1-2H3,(H,12,13) |
InChI Key |
WHGFEEIURURBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(C(=C(S1)N)C#N)C |
Purity |
0 |
Origin of Product |
United States |
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